molecular formula C14H19ClN4O B2637458 4-Amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1197227-71-6

4-Amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2637458
CAS No.: 1197227-71-6
M. Wt: 294.78
InChI Key: BFRDTLHVBUGGJS-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide hydrochloride is a pyrazole-based small molecule characterized by an ethyl-substituted pyrazole core, a carboxamide group at the 3-position, and a 2-phenylethyl substituent on the nitrogen. Pyrazole derivatives are widely studied for their diverse pharmacological properties, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

4-amino-1-ethyl-N-(2-phenylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O.ClH/c1-2-18-10-12(15)13(17-18)14(19)16-9-8-11-6-4-3-5-7-11;/h3-7,10H,2,8-9,15H2,1H3,(H,16,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRDTLHVBUGGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole intermediate.

    Ethylation and Phenylethylation: The ethyl and phenylethyl groups are introduced through alkylation reactions. These steps typically involve the use of alkyl halides in the presence of a strong base to facilitate the substitution reactions.

    Formation of the Carboxamide: The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Ensuring high yields and purity by optimizing temperature, pressure, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide hydrochloride depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor signaling pathways.

    Therapeutic Effects: The compound’s therapeutic effects are mediated through its interaction with molecular targets such as proteins, DNA, or cell membranes, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Target/Application
4-Amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide hydrochloride Pyrazole Ethyl, 2-phenylethyl, carboxamide ~298.77 (estimated) Scaffold for drug discovery
4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide hydrochloride Pyrazole Ethyl, 3-(pyrazolyl)propyl, carboxamide 298.77 Discontinued research scaffold
ortho-Methoxy Butyryl Fentanyl Hydrochloride Piperidine 2-Phenylethyl, butyryl, o-methoxy phenyl Not provided Mu-opioid receptor agonist
Anandamide Arachidonyl ethanolamide Arachidonic acid, ethanolamide 347.53 Endogenous cannabinoid receptor ligand

Notes:

  • Compared to anandamide, the pyrazole core may confer greater metabolic stability, a critical advantage in therapeutic development .

Biological Activity

4-Amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. With a molecular formula of C14H19ClN4O and a molecular weight of approximately 294.78 g/mol, this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing nitrogen atoms, with various functional groups that contribute to its biological activity. The presence of an amino group, ethyl group, and phenylethyl substituent enhances its potential interactions with biological targets.

Property Value
Molecular FormulaC14H19ClN4O
Molecular Weight294.78 g/mol
IUPAC NameThis compound
Key Functional GroupsAmino, Carboxamide

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, a class of α-aminophosphonate derivatives containing pyrazole moieties has shown potent inhibitory effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) . The structure–activity relationship (SAR) analysis revealed that specific substituents on the pyrazole ring influence cytotoxicity and selectivity towards cancer cells.

The mechanism by which 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with key enzymes and receptors involved in cellular signaling pathways. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which plays a critical role in neurodegenerative diseases .

Study 1: Anticancer Activity

In a comparative study involving several pyrazole derivatives, compounds with structural similarities to 4-amino-1-ethyl-N-(2-phenylethyl)-1H-pyrazole demonstrated varying degrees of cytotoxicity against HCT-116 and HEP2 cell lines. The IC50 values for selected compounds were evaluated using the MTT assay, revealing that certain derivatives exhibited superior activity compared to standard chemotherapeutics like Doxorubicin .

Compound Cell Line IC50 Value (µM)
Compound 2aHEP215
Compound 4bHCT-11620
DoxorubicinHEP225

Study 2: Structure–Activity Relationship

The SAR analysis highlighted that the presence of electron-donating groups on the phenyl ring significantly enhanced the anticancer activity of pyrazole derivatives. For instance, compounds with hydroxyl groups exhibited increased potency against cancer cell lines compared to their halogenated counterparts .

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